molecular formula C18H14N2O4S B2478741 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide CAS No. 2034329-26-3

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2478741
CAS No.: 2034329-26-3
M. Wt: 354.38
InChI Key: IVKPYHXZNYPYKG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule featuring a 1,3-benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-hydroxyethyl chain bearing both furan-2-yl and furan-3-yl substituents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-17(12-3-4-14-15(8-12)25-11-20-14)19-10-18(22,13-5-7-23-9-13)16-2-1-6-24-16/h1-9,11,22H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKPYHXZNYPYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=COC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Furan Rings: The furan rings can be introduced through the reaction of furan-2-carboxylic acid and furan-3-carboxylic acid with appropriate reagents.

    Hydroxyethyl Group Addition: The hydroxyethyl group can be added via a hydroxylation reaction using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, furans, and hydroxyethyl derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Acetamide Derivatives (EP 3 348 550A1)

The European patent application (EP 3 348 550A1) describes compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide and its methoxy-substituted analogs (e.g., 3-methoxyphenyl, 3,4,5-trimethoxyphenyl). Key differences from the target compound include:

  • Core Substitution : The patent compounds feature a 2-acetamide-linked benzothiazole, whereas the target compound has a 6-carboxamide linkage.
  • Functional Groups : The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in the patent compounds enhance metabolic stability and lipophilicity, whereas the target compound’s furan rings may prioritize π-π stacking interactions in target binding .
  • The target compound’s hydroxyethyl group could enhance aqueous solubility but may reduce membrane permeability .

Naphtho[2,1-b]furan-2-carboxamide Derivatives

A naphtho[2,1-b]furan-2-carboxamide derivative (Scheme 1, ) shares the carboxamide functional group but replaces benzothiazole with a naphthofuran system. Structural distinctions include:

  • Activity Profile : Naphthofuran derivatives are associated with antimicrobial and antitumor activities, whereas benzothiazoles (e.g., 6-fluoro derivatives in ) show specificity for viral protease inhibition .

Thiazolidinone-Furan Hybrid ()

The compound N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide combines a thiazolidinone (a β-lactam analog) with furan-2-carboxamide and chromenone moieties. Key comparisons:

  • Heterocyclic Diversity: The thiazolidinone core is associated with antidiabetic and antimicrobial activities, diverging from benzothiazole’s antiviral niche.
  • Solubility: The chromenone (coumarin) system may improve solubility via hydrogen bonding, whereas the target compound’s hydroxyethyl group offers similar advantages but with fewer aromatic interactions .

Fluorinated Benzothiazole Derivatives ()

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde () and N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide () highlight the impact of fluorination:

  • Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like the target compound .

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Furan rings : Contributing to its reactivity and biological interactions.
  • Benzothiazole moiety : Known for its diverse pharmacological properties.
  • Hydroxyethyl group : Enhancing solubility and bioavailability.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown promising results in inhibiting cancer cell proliferation.

CompoundCell LineIC50 (µM)Activity Type
Compound AA549 (Lung)8.78 ± 3.62Antiproliferative
Compound BNCI-H358 (Lung)6.68 ± 15Antiproliferative
This compoundTBDTBDTBD

The specific IC50 values for this compound are still under investigation but are expected to be comparable based on structural analogs.

Antimicrobial Activity

Compounds containing furan and benzothiazole structures have demonstrated antimicrobial properties against various pathogens. For example, studies have shown that some benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Similar compounds have been noted to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor progression and microbial growth.

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative effects of similar benzothiazole derivatives on various cancer cell lines, revealing moderate to high efficacy depending on the substituents present on the benzothiazole core.
    • Findings : Compounds with nitro or chloro substitutions exhibited enhanced activity compared to others.
  • Antimicrobial Screening : Another research effort focused on the antimicrobial properties of furan-containing compounds, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Results : The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 µg/mL, indicating potent activity.

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the coupling of benzothiazole-6-carboxylic acid derivatives with amine-containing intermediates. Key steps include:

Amide bond formation : React 1,3-benzothiazole-6-carboxylic acid with 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine using coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) .

Intermediate purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product.

Crystallization : Use DMF/water mixtures to obtain single crystals for structural validation .
Table 1 : Representative yields under varying conditions:

Solvent SystemCatalystYield (%)Purity (HPLC)
DMF, EDCI/HOBtDMAP68>98%
THF, DCCNone5295%

Basic: How is the crystal structure determined?

Methodological Answer:
X-ray crystallography using SHELXL ( ) is standard:

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 292 K.

Structure solution : Direct methods (SHELXS) followed by full-matrix least-squares refinement (SHELXL). Key parameters:

  • R-factor < 0.05, wR₂ < 0.15 .
  • Hydrogen bonding and π–π interactions stabilize the lattice (e.g., centroid distances ~3.7 Å) .

Validation : Check for disorders using Olex2 or PLATON.

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

Standardize assays : Use CLSI guidelines for antifungal/antibacterial tests (e.g., MIC determination against C. albicans ATCC 90028) .

Structural analogs : Compare activity of derivatives (e.g., replacing furan with thiophene) to identify pharmacophore requirements .

Purity validation : Ensure >95% purity via HPLC and elemental analysis .
Example : A study showing low antitumor activity may use MTT assays with shorter incubation times, whereas longer exposures (72 hrs) might reveal potency .

Advanced: What computational methods validate target interactions?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., HIV-1 protease or tubulin). Key steps:

  • Prepare ligand (AM1-BCC charges) and receptor (PDB: 1HHP).
  • Validate docking poses with RMSD < 2.0 Å .

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Basic: What spectroscopic techniques confirm structure and purity?

Methodological Answer:

NMR :

  • ¹H NMR (DMSO-d₆): δ 8.2–8.4 ppm (benzothiazole protons), 6.3–7.2 ppm (furan rings) .
  • ¹³C NMR: Confirm carbonyl (C=O) at ~165 ppm.

IR : Amide C=O stretch at ~1680 cm⁻¹, hydroxyl (-OH) at ~3400 cm⁻¹ .

Mass spectrometry : ESI-MS m/z calculated for C₁₉H₁₅N₂O₄S: 379.08; observed: 379.1 [M+H]⁺ .

Advanced: How to optimize reaction conditions for scale-up?

Methodological Answer:

DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq).

Kinetic profiling : Use in-situ FTIR to monitor amide bond formation rates.

Green chemistry : Replace DMF with Cyrene™ for lower environmental impact .
Table 2 : Optimization results:

ConditionReaction Time (h)Yield (%)
DMF, 80°C, 0.5 eq EDCI1275
THF, 60°C, 1.0 eq DCC2458

Advanced: How to analyze non-covalent interactions in the solid state?

Methodological Answer:

Hirshfeld surface analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., H···O, C···C).

Topology analysis (AIM) : Calculate bond critical points (ρ ~0.15 eÅ⁻³) for hydrogen bonds .

Thermal analysis : TGA/DSC to assess stability (decomposition >250°C) .

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